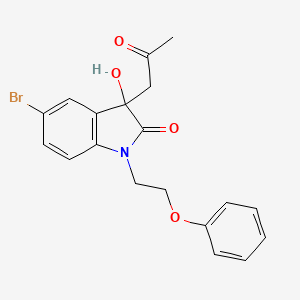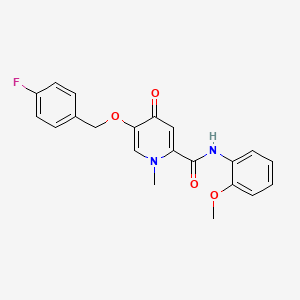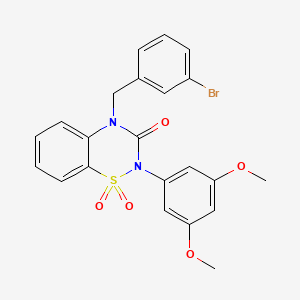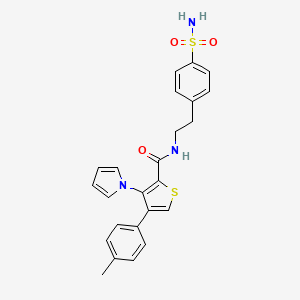
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one, also known as BPHOPI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is thought to involve the inhibition of Topoisomerase I activity. Topoisomerase I is an enzyme that is involved in DNA replication and repair. It works by cutting the DNA strands to allow for the unwinding of the helix during replication or repair. 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is believed to bind to the enzyme and prevent it from re-ligating the DNA strands, leading to the formation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has also been found to inhibit the activity of Topoisomerase I, which is involved in DNA replication and repair. This inhibition leads to the formation of DNA breaks and ultimately cell death.
Advantages and Limitations for Lab Experiments
One advantage of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is that it has been found to have anti-proliferative effects on cancer cells, specifically breast cancer cells. This makes it a potentially useful compound for cancer research. However, one limitation of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is that it has not been extensively studied in vivo, meaning that its effects on whole organisms are not well understood.
Future Directions
There are a number of potential future directions for research on 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one. One area of interest is in the development of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one analogues that may have improved anti-cancer properties. Another area of interest is in the study of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one in vivo, to better understand its effects on whole organisms. Additionally, research could be conducted to investigate the potential use of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one in combination with other anti-cancer drugs, to determine whether it could enhance their effectiveness.
Synthesis Methods
The synthesis of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one involves the reaction of 5-bromoindole-3-acetic acid with 2-phenoxyethanol in the presence of thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-oxopropyl-3-hydroxyindolin-2-one in the presence of a base such as triethylamine to yield 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one in good yield.
Scientific Research Applications
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has been found to have potential applications in the field of cancer research. Studies have shown that 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has anti-proliferative effects on cancer cells, specifically breast cancer cells. It has been suggested that 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one acts by inhibiting the activity of the enzyme Topoisomerase I, which is involved in DNA replication and repair. 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
properties
IUPAC Name |
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c1-13(22)12-19(24)16-11-14(20)7-8-17(16)21(18(19)23)9-10-25-15-5-3-2-4-6-15/h2-8,11,24H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYQMAGIWWNBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2870414.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2870418.png)


![7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
![[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2870429.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide](/img/structure/B2870431.png)
![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2870433.png)

